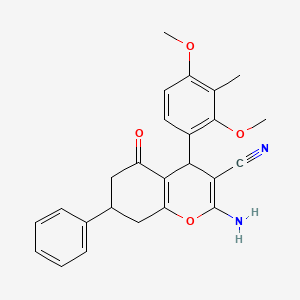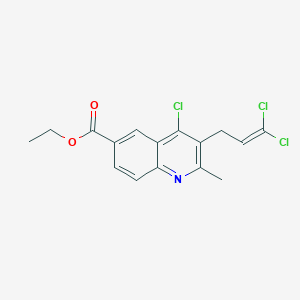![molecular formula C24H19N3O6 B5143060 4-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5143060.png)
4-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science.
Mecanismo De Acción
The mechanism of action of 4-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione is not fully understood. However, studies have shown that this compound interacts with various cellular pathways, including the NF-κB and MAPK signaling pathways, which are involved in inflammation and cancer development. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione exhibits a range of biochemical and physiological effects. This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also exhibits antioxidant properties by scavenging reactive oxygen species. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione in lab experiments is its versatility. This compound can be used in a range of assays, including cell-based assays and enzyme assays. Additionally, this compound has a relatively low toxicity profile, making it a safer alternative to other compounds with similar properties. However, one limitation of using this compound is its limited solubility, which can make it difficult to use in certain assays.
Direcciones Futuras
There are several future directions for research on 4-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione. One area of research is the development of new materials using this compound. Another area of research is the optimization of the synthesis method to improve the yield and purity of the final product. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicine and agriculture.
Métodos De Síntesis
The synthesis of 4-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione involves the reaction of 4-nitrophenol with 2-chloroethanol, followed by the reaction of the resulting product with 4-(dimethylamino)benzaldehyde. The final product is obtained by reacting the intermediate product with 1-phenyl-3,5-pyrazolidinedione. This multi-step synthesis method has been optimized to yield high purity and yield of the final product.
Aplicaciones Científicas De Investigación
The potential applications of 4-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione in scientific research are vast. This compound has been shown to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. It has also been studied for its potential use as a catalyst in organic synthesis reactions. Additionally, this compound has been evaluated for its potential use in the development of new materials, such as polymers and liquid crystals.
Propiedades
IUPAC Name |
(4E)-4-[[3-[2-(4-nitrophenoxy)ethoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O6/c28-23-22(24(29)26(25-23)18-6-2-1-3-7-18)16-17-5-4-8-21(15-17)33-14-13-32-20-11-9-19(10-12-20)27(30)31/h1-12,15-16H,13-14H2,(H,25,28)/b22-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOKLSUSJNRCBP-CJLVFECKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)OCCOC4=CC=C(C=C4)[N+](=O)[O-])C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=CC=C3)OCCOC4=CC=C(C=C4)[N+](=O)[O-])/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-[[3-[2-(4-nitrophenoxy)ethoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-[1-(1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B5142977.png)
![5,5'-[(3,4,5-trimethoxyphenyl)methylene]bis(6-hydroxy-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone)](/img/structure/B5142986.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(4-chlorobenzyl)methanesulfonamide](/img/structure/B5142993.png)
![1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]pyridinium bromide](/img/structure/B5143004.png)
![2-{2-[4-(2-thienylmethyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5143010.png)

![2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-nitrophenyl)-1,3-thiazole hydrobromide](/img/structure/B5143018.png)
![4-methyl-6-(methylthio)-N-[3-(4-morpholinyl)propyl]-2-quinolinamine](/img/structure/B5143030.png)
![4-{2-[2-(4-iodophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B5143038.png)

![5,6-dichloro-2-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5143046.png)


